molecular formula C11H11NO B1316032 8-Methoxy-4-Methylquinoline CAS No. 61703-95-5

8-Methoxy-4-Methylquinoline

Cat. No.: B1316032
CAS No.: 61703-95-5
M. Wt: 173.21 g/mol
InChI Key: CGLOSACZKHEASF-UHFFFAOYSA-N
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Description

8-Methoxy-4-Methylquinoline is a heterocyclic aromatic organic compound with the molecular formula C11H11NO. It is a derivative of quinoline, characterized by a methoxy group at the 8th position and a methyl group at the 4th position on the quinoline ring. This compound is known for its diverse applications in medicinal chemistry, particularly due to its antibacterial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-4-Methylquinoline typically involves the cyclization of suitable precursors. One common method is the reaction of 8-methoxyquinoline with methylating agents under controlled conditions. Another approach involves the use of Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of microwave irradiation and eco-friendly catalysts has been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-4-Methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit enhanced biological activities .

Scientific Research Applications

8-Methoxy-4-Methylquinoline has been extensively studied for its applications in:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits significant antibacterial activity against various strains of bacteria.

    Medicine: Investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Methoxy-4-Methylquinoline involves its interaction with cellular targets such as DNA and enzymes. It can intercalate into DNA, disrupting the replication process, and inhibit key enzymes involved in bacterial cell wall synthesis. These interactions lead to the antibacterial and anticancer effects observed in various studies .

Comparison with Similar Compounds

Uniqueness: 8-Methoxy-4-Methylquinoline stands out due to the combined presence of both methoxy and methyl groups, which enhance its solubility, reactivity, and biological activity compared to its analogs .

Properties

IUPAC Name

8-methoxy-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-6-7-12-11-9(8)4-3-5-10(11)13-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLOSACZKHEASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572767
Record name 8-Methoxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61703-95-5
Record name 8-Methoxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-methoxyaniline (1 g. 8.1 mmol.) in acetic acid (10 ml), activated silferc (1.3 g. ferric chloride 8.1 mmol) was added under nitrogen atmosphere. The reaction mixture was stirred for 5 minutes and methyl vinyl ketone (MVK) (0.62 g, 8.9 mmol) was added slowly over a period of 15 minutes. The reaction mixture was heated to 70° C. and maintained between 70-75° C. for one hour. Anhydrous zinc chloride (1.1 g. 8.1 mmol) was added and the reaction was further refluxed for two hours. The reaction mixture was cooled, filtered, basified with 10% NaOH solution, extracted with ethyl acetate (3×20 ml), dried over Na2SO4 and evaporated to give the product; Yield 60%.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
8.1 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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